molecular formula C15H13FO2 B1299980 2'-(4-Fluorobenzyloxy)acetophenone CAS No. 400878-24-2

2'-(4-Fluorobenzyloxy)acetophenone

Cat. No.: B1299980
CAS No.: 400878-24-2
M. Wt: 244.26 g/mol
InChI Key: GVLDMYWQSWDCMI-UHFFFAOYSA-N
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Description

2’-(4-Fluorobenzyloxy)acetophenone is an organic compound with the molecular formula C15H13FO2 It is a derivative of acetophenone, where the acetophenone core is substituted with a 4-fluorobenzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Fluorobenzyloxy)acetophenone typically involves the reaction of 4-fluorobenzyl alcohol with acetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-(4-Fluorobenzyloxy)acetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Fluorobenzyloxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-(4-Fluorobenzyloxy)acetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2’-(4-Fluorobenzyloxy)acetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroacetophenone: Lacks the benzyloxy group, making it less complex.

    4-Benzyloxyacetophenone: Does not have the fluorine atom, which can affect its reactivity and binding properties.

    4-Fluorobenzyl alcohol: A precursor in the synthesis of 2’-(4-Fluorobenzyloxy)acetophenone.

Uniqueness

2’-(4-Fluorobenzyloxy)acetophenone is unique due to the presence of both the fluorine atom and the benzyloxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDMYWQSWDCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353296
Record name 2'-(4-Fluorobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-24-2
Record name 1-[2-[(4-Fluorophenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(4-Fluorobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400878-24-2
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